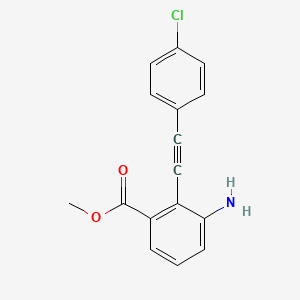
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid methyl ester core substituted with an amino group and a 4-chloro-phenylethynyl group, making it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-nitrobenzoic acid methyl ester.
Sonogashira Coupling: The 2-bromo-3-nitrobenzoic acid methyl ester undergoes a Sonogashira coupling reaction with 4-chloro-phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-(4-chloro-phenylethynyl)-3-nitrobenzoic acid methyl ester.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-chloro-phenylethynyl)-benzoic acid methyl ester
- 3-Amino-2-(4-fluoro-phenylethynyl)-benzoic acid methyl ester
- 3-Amino-2-(4-bromo-phenylethynyl)-benzoic acid methyl ester
Uniqueness
3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is unique due to the presence of the 4-chloro-phenylethynyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
CAS-Nummer |
283173-77-3 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
methyl 3-amino-2-[2-(4-chlorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12ClNO2/c1-20-16(19)14-3-2-4-15(18)13(14)10-7-11-5-8-12(17)9-6-11/h2-6,8-9H,18H2,1H3 |
InChI-Schlüssel |
SYGOQAQLBWAQIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)N)C#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
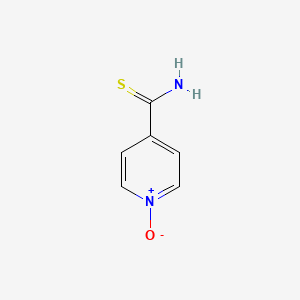
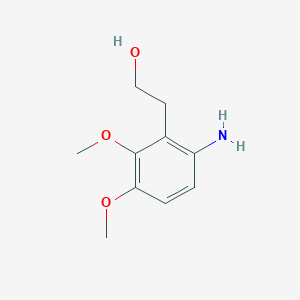
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
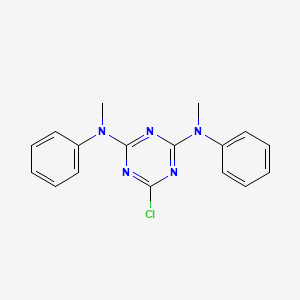
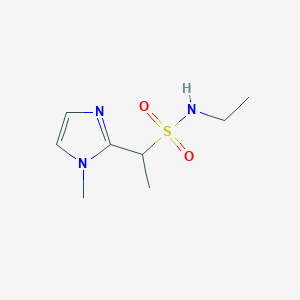
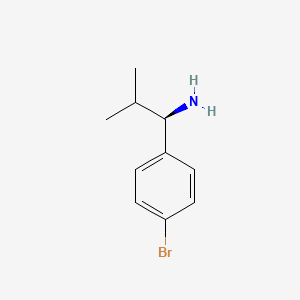
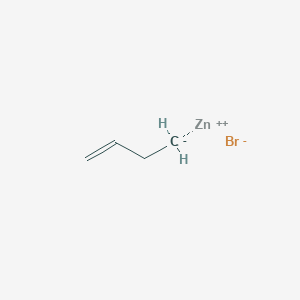
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
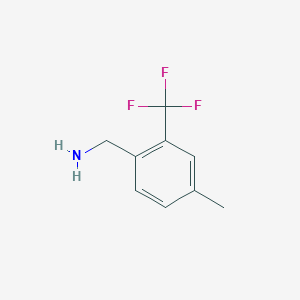
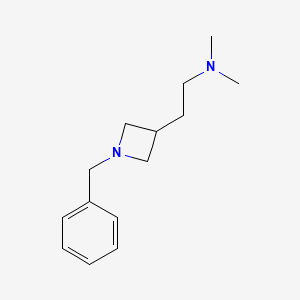
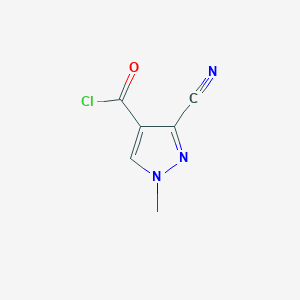
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
